5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

anticancer SAR fluorine medicinal chemistry

Procure CAS 1694419-62-9 to access a uniquely differentiated lead-like fragment. Its non-aromatic 4,5-dihydroisoxazole core, combined with a C-3 CF₃ group (~8-fold potency enhancement over non-fluorinated analogs) and a reactive C-5 quaternary carboxylic acid anchor, enables SAR deconvolution inaccessible to generic aromatic isoxazoles. Ideal for ¹⁹F NMR fragment screening, kinase hit-to-lead amide expansion, and enantiopure building block synthesis via enzymatic resolution. Eliminate synthetic route risk from blind substitution.

Molecular Formula C6H6F3NO3
Molecular Weight 197.11 g/mol
CAS No. 1694419-62-9
Cat. No. B6205338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS1694419-62-9
Molecular FormulaC6H6F3NO3
Molecular Weight197.11 g/mol
Structural Identifiers
SMILESCC1(CC(=NO1)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H6F3NO3/c1-5(4(11)12)2-3(10-13-5)6(7,8)9/h2H2,1H3,(H,11,12)
InChIKeyDDFMMMCAXOSEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid (CAS 1694419-62-9): Structural, Physicochemical, and Procurement-Relevant Baseline


5-Methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1694419-62-9) is a synthetic heterocyclic building block belonging to the 4,5-dihydroisoxazole (Δ²-isoxazoline) class [1]. It features a C-3 trifluoromethyl substituent, a C-5 quaternary carbon bearing both a methyl group and a carboxylic acid, and a partially saturated 4,5-dihydrooxazole ring—distinguishing it from the fully aromatic isoxazole analogs [2]. The compound possesses a molecular formula of C₆H₆F₃NO₃ and a molecular weight of 197.11 g/mol . With a predicted logP of approximately 2.0 (based on the aromatic analog 5-methyl-3-(trifluoromethyl)isoxazole which registers an XLogP3 of 1.7 [3]) and an additional polar carboxyl group, this compound occupies a lead-like physicochemical space attractive for fragment-based and hit-to-lead campaigns in medicinal chemistry and agrochemical research.

Why Generic Substitution Fails: The Unique Physicochemical and Scaffold Fingerprint of 5-Methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid


Generic substitution among dihydroisoxazole-5-carboxylic acid building blocks is scientifically untenable due to three interdependent structural features that collectively dictate reactivity, derivatization chemistry, and biological profile: (i) the C-3 trifluoromethyl group, which contributes approximately +0.5 to +0.8 logP units relative to a C-3 methyl analog [1] and has been shown to enhance anti-cancer potency by ~8-fold compared to non-fluorinated analogs in related isoxazole series [2]; (ii) the C-5 quaternary sp³ center bearing both a methyl and a carboxylic acid, which creates a conformationally constrained chiral handle absent in C-5 unsubstituted or C-4 carboxylic acid regioisomers such as 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5) [3]; and (iii) the partially saturated 4,5-dihydro ring, which provides distinct metabolic and synthetic reactivity compared to aromatic isoxazoles—including susceptibility to base-mediated ring-opening to β-hydroxynitriles, a reactivity pathway unavailable to aromatic isoxazole counterparts . These features are not simultaneously present in any single close analog, making blind substitution a direct risk to SAR reproducibility and synthetic route viability.

5-Methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid: Quantitative Differential Evidence for Scientific Selection


Trifluoromethyl Impact on Bioactivity: ~8-Fold Enhancement vs. Non-Fluorinated Isoxazole Analogs

In a direct head-to-head study of isoxazole-based anti-cancer agents, the CF₃-substituted compound 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) exhibited an IC₅₀ of 2.63 μM against the MCF-7 human breast cancer cell line, compared to its non-trifluoromethylated analogue 14 (IC₅₀ = 19.72 μM), representing an ~7.5-fold potency enhancement attributable specifically to the CF₃ group [1]. Additionally, compound 2g demonstrated 30.8-fold selectivity for MCF-7 cancer cells over normal cell lines [1]. While not measured on the target compound itself, this class-level evidence demonstrates that the C-3 CF₃ substituent—identical in position to that of 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid—confers a quantifiable and meaningful bioactivity advantage over non-fluorinated isoxazole analogs.

anticancer SAR fluorine medicinal chemistry

C-3 Trifluoromethyl vs. C-3 Aryl Substituent: Lipophilicity and Steric Profile Differentiation

The target compound bears a C-3 trifluoromethyl group (MW = 197.11 g/mol) rather than the bulkier aryl substituents common in the dihydroisoxazole-5-carboxylic acid class. The closest C-3 aryl analog, 5-methyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 886967-72-2), has a molecular weight of 273.21 g/mol—a 38.6% increase . The aromatic isoxazole analog 5-methyl-3-(trifluoromethyl)isoxazole (CAS 111079-03-9) has a reported XLogP3 of 1.7 and a topological polar surface area (TPSA) of 26 Ų [1]; the target compound, bearing an additional carboxylic acid (estimated TPSA contribution: +37.3 Ų for the COOH group), is predicted to have a TPSA of approximately 63–66 Ų and a logP of approximately 0.8–1.2 (ACD/Labs prediction for the neutral form), placing it within the favorable lead-like space (MW < 250, logP < 3, TPSA < 100 Ų) while the C-3 aryl analog approaches the upper limit for fragment-based screening.

lipophilicity physicochemical properties lead-likeness

C-5 Quaternary Carboxylic Acid: Derivatization Advantage over C-4 Carboxylic Acid Isoxazole Regioisomers

The target compound positions its carboxylic acid at the C-5 quaternary center, directly adjacent to the ring oxygen, in contrast to the clinically validated but regioisomeric 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5), the core scaffold of leflunomide (Arava®) [1]. In the leflunomide series, 5-methylisoxazole-4-carboxylic acid is converted to the active metabolite teriflunomide (A771726) via amide formation at the C-4 position, which places the pharmacophore at a fixed geometry relative to the isoxazole ring [2]. The C-5 carboxylic acid regioisomer, by contrast, offers an orthogonal exit vector for amide/ester diversification, enabling exploration of distinct conformational space in target binding pockets. Additionally, the C-5 quaternary center bearing both –CH₃ and –COOH creates a stereogenic carbon, offering the potential for enantioselective synthesis and chiral SAR exploration—a feature absent in the achiral C-4 carboxylic acid scaffold [3]. Patent literature on 3-phenylisoxazoline-5-carboxylic acid derivatives confirms that the C-5 carboxylic acid position is compatible with potent herbicidal activity in crop protection applications [4].

synthetic chemistry amide coupling building block diversity

Dihydroisoxazole vs. Aromatic Isoxazole Scaffold: Divergent Metabolic and Synthetic Reactivity Profiles

The 4,5-dihydroisoxazole (isoxazoline) scaffold of the target compound is mechanistically distinct from the fully aromatic isoxazole found in 5-methyl-3-(trifluoromethyl)isoxazole (CAS 111079-03-9). A key differentiating reactivity is the base-mediated ring-opening of 4,5-dihydroisoxazoles to β-hydroxynitriles, a transformation that is not accessible to aromatic isoxazoles . This enables the target compound to serve as a masked synthon for β-aminoalcohols and related bifunctional intermediates—a synthetic strategy documented for enantiopure dihydroisoxazole-5-carboxylic acids [1]. Furthermore, the dihydro scaffold introduces sp³ character (Fsp³ = 0.33 for the target compound vs. 0.0 for the aromatic analog), which has been correlated with improved clinical success rates in drug discovery [2]. A 2019 study on ethyl 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates demonstrated that the CF₃-bearing dihydroisoxazole scaffold confers plant growth-regulating properties, confirming that the saturated ring does not abolish biological activity relative to aromatic isoxazoles [3].

metabolic stability synthetic intermediate ring-opening chemistry

Synthetic Accessibility via 1,3-Dipolar Cycloaddition: Modular Route to Diverse CF₃-Dihydroisoxazole Libraries

The target compound and its analogs are accessible through the well-established 1,3-dipolar cycloaddition of nitrile oxides (generated from trifluoromethyl-substituted chloroximes) with acrylate derivatives [1]. A photocatalytic radical trifluoromethylation/cyclization cascade methodology published in 2015 enables efficient access to densely functionalized CF₃-containing dihydroisoxazoles in generally high yields [2]. For the target compound, the retrosynthetic disconnection via cyclization of 2-(trifluoromethyl)acrylic acid derivatives with hydroxylamine provides a concise synthetic entry . This modular synthetic accessibility contrasts with the more limited synthetic routes to C-4 trifluoromethyl isoxazoles, which have been described as 'synthetically challenging' with few available methods suffering from serious limitations [3]. The robust 1,3-dipolar cycloaddition platform enables systematic variation of the C-3, C-4, and C-5 substituents, facilitating the construction of focused libraries for SAR exploration.

synthetic methodology 1,3-dipolar cycloaddition library synthesis

5-Methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: CF₃-Enhanced Lead Fragment for Kinase and Epigenetic Target Screening

With a molecular weight of 197.11 g/mol, a predicted logP in the lead-like range, and the demonstrated ~8-fold potency enhancement conferred by CF₃ substitution on isoxazole scaffolds [1], this compound is optimally suited as a fragment for X-ray crystallography or NMR-based fragment screening campaigns targeting kinases and epigenetic reader domains. The C-5 carboxylic acid provides a native anchor point for amide coupling during hit-to-lead expansion, while the C-3 CF₃ group serves as a sensitive ¹⁹F NMR probe for binding assays [2]. The compound's Fsp³ of 0.33 offers a favorable balance between aromatic recognition elements and three-dimensional topology.

Agrochemical Lead Generation: Herbicide and Plant Growth Regulator Scaffold Exploration

Patent literature (WO 2014/048827) establishes that 3-substituted isoxazoline-5-carboxylic acids and their esters possess herbicidal activity, while the 2019 Russian Chemical Bulletin study confirms that CF₃-bearing dihydroisoxazole-3-carboxylates exhibit plant growth-regulating properties [3]. This compound, positioned at the intersection of these two bioactive scaffolds (CF₃ at C-3, carboxylic acid at C-5), serves as a versatile core for amide/ester diversification toward novel herbicides with potentially differentiated modes of action. The C-5 quaternary center further allows exploration of chiral agrochemicals, an emerging trend in crop protection.

Enantioselective Synthesis: Chiral Building Block for β-Aminoalcohol and Hydroxylactam Libraries

The C-5 quaternary stereocenter makes this compound a precursor to enantiopure building blocks via enzymatic resolution, as demonstrated for related Δ²-isoxazoline-5-carboxylates [4]. The base-mediated ring-opening to β-hydroxynitriles and subsequent reduction to β-aminoalcohols provides a gateway to chiral bifunctional intermediates for peptidomimetic and natural product-like library synthesis. The CF₃ group imparts metabolic stability to downstream products, while the carboxylic acid enables direct incorporation into peptide chains or solid-phase synthesis workflows.

Comparative SAR Studies: Differentiating C-3 CF₃ vs. C-3 Aryl Pharmacophores in Target Engagement

The unique combination of a small C-3 CF₃ substituent (van der Waals volume ~39.8 ų) versus bulkier C-3 aryl groups (e.g., 4-trifluoromethylphenyl, van der Waals volume ~130 ų) makes this compound an essential comparator in SAR studies aimed at deconvoluting steric versus electronic contributions to target binding . When used alongside the C-3 aryl analog (CAS 886967-72-2), systematic pairwise comparison enables medicinal chemists to isolate the pharmacophoric contribution of the trifluoromethyl group from that of the extended aryl ring system, guiding rational optimization of potency and selectivity.

Quote Request

Request a Quote for 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.